molecular formula C16H8N4O2 B5468180 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione

1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione

Cat. No.: B5468180
M. Wt: 288.26 g/mol
InChI Key: IICOSWJVVFRVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is a complex organic compound with the molecular formula C₁₆H₈N₄O₂. It is known for its unique structure, which combines elements of imidazole, indeno, and quinoxaline rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce imidazole-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties. This structural complexity allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,12,16,18-tetrazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),3(11),4,6,8,13,15,18-octaene-10,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O2/c21-15-8-4-2-1-3-7(8)13-14(15)18-10-6-12-11(5-9(10)17-13)19-16(22)20-12/h1-6,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICOSWJVVFRVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)NC4=CC5=NC(=O)N=C5C=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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